Tubacin

説明

Tubacin is a selective inhibitor of histone deacetylase 6 (HDAC6), a predominantly cytoplasmic class II histone deacetylase involved in many cellular processes, including degradation of misfolded proteins, cell migration, and cell-cell interaction . It selectively inhibits HDAC6-mediated alpha-tubulin deacetylation . Tubacin is a potent and selective inhibitor of HDAC6, with an IC50 value of 4 nM and approximately 350-fold selectivity over HDAC1 .

Synthesis Analysis

The synthesis of Tubacin involves a chemical strategy to identify more drug-like HDAC6 inhibitors using a highly parallel approach to biased chemical library synthesis . A hydroxamic acid building block, compound 1, possessing a reactive hydrazide separated by a six-carbon linear aliphatic linker that mimics the structure of SAHA and Tubacin was designed .

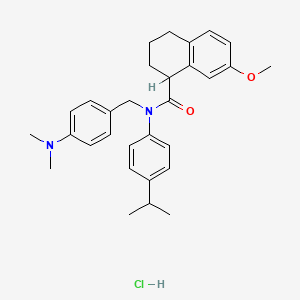

Molecular Structure Analysis

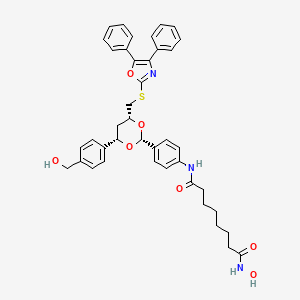

The molecular formula of Tubacin is C41H43N3O7S . Its molecular weight is 721.86 . The CAS number of Tubacin is 537049-40-4 .

Chemical Reactions Analysis

Tubacin has been shown to induce the hyperacetylation of a HDAC6 substrate Hsp90 and reduce the interaction of Hsp90 with JEV NS5 protein . It also suppresses the NS5 expression and antisense RNA genome synthesis in infected cells .

Physical And Chemical Properties Analysis

. It is soluble in DMSO at 90 mg/mL . It is recommended to be stored at -20°C .

科学的研究の応用

Application in Virology

- Scientific Field: Virology

- Summary of the Application: Tubacin, an HDAC6 selective inhibitor, has been found to reduce the replication of the Japanese Encephalitis Virus (JEV). This is achieved through the decrease of viral RNA synthesis .

- Methods of Application: Tubacin is used as a selective HDAC6 inhibitor in this context. It is applied in a concentration-dependent manner to inhibit JEV-induced cytopathic effect and apoptosis, as well as reduce virus yield in human cerebellar medulloblastoma cells .

- Results or Outcomes: The 50% inhibitory concentration (IC50) values of virus yield was 0.26 μM for tubacin. Tubacin blocked the production of intracellular infectious virus particles with an IC50 of 1.52 μM. In time-of-addition assays, the greatest potency of antiviral activity was observed in the mode of pre-treatment with tubacin (IC50 of 1.89 μM) compared to simultaneous (IC50 of 4.88 μM) and post-treatment (IC50 of 2.05 μM) modes .

Application in Neurology

- Scientific Field: Neurology

- Summary of the Application: Tubacin has been found to play a role in the physiological interplay and contribution to α-Synuclein oligomerization, which is relevant in the context of Parkinson’s disease .

- Methods of Application: Tubacin is used to modulate α-tubulin acetylation in an α-synuclein overexpressing cellular model. The presence of α-synuclein oligomers is then evaluated .

- Results or Outcomes: It was found that the increase in acetylated α-tubulin significantly induced α-synuclein oligomerization. This suggests that the proper regulation of α-tubulin acetylation might be considered a therapeutic strategy to take on Parkinson’s disease .

Safety And Hazards

Tubacin may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water or flush eyes with water as a precaution .

将来の方向性

Tubacin has shown potential in overcoming proteasome inhibitor resistance in multiple myeloma . It has also been found to reduce the replication of the Japanese Encephalitis Virus . Future research could focus on bringing Tubacin or an optimized analog into animal models of multiple myeloma and possibly a clinical trial . There is also growing evidence to support the relevance of HDAC6 and its non-histone substrates as a target for other cancers, including breast cancer .

特性

IUPAC Name |

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUZLJOUHMBZQY-YXQOSMAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H43N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tubacin | |

CAS RN |

537049-40-4 | |

| Record name | Tubacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537049-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUBACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3H-imidazol-4-yl)pentyl]cyclohexanamine](/img/structure/B1684067.png)

![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)

![3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B1684073.png)

![2-[3-Ethoxy-2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-7-methoxy-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-methyloxan-2-yl]propanoic acid](/img/structure/B1684078.png)